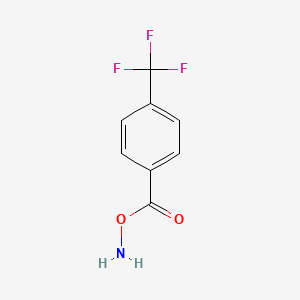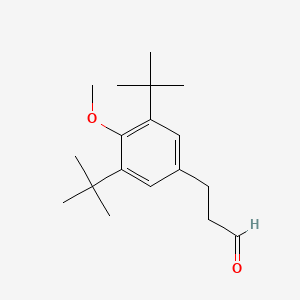
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal is an organic compound characterized by its unique structure, which includes bulky tert-butyl groups and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction using a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the desired aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of tert-butyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials where stability and resistance to oxidation are crucial.
Mecanismo De Acción
The mechanism by which 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal exerts its effects is primarily through its chemical reactivity. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanal: Similar structure but with a hydroxy group instead of a methoxy group.
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid: The oxidized form of the aldehyde.
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanol: The reduced form of the aldehyde.
Uniqueness
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal is unique due to the presence of both tert-butyl and methoxy groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H28O2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C18H28O2/c1-17(2,3)14-11-13(9-8-10-19)12-15(16(14)20-7)18(4,5)6/h10-12H,8-9H2,1-7H3 |
Clave InChI |
ILPNHNRYJZIUKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


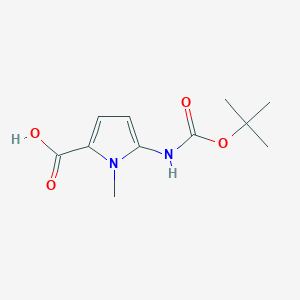
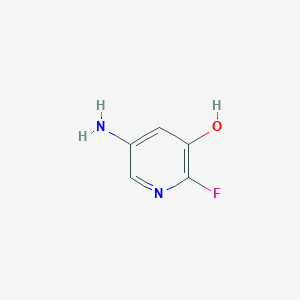


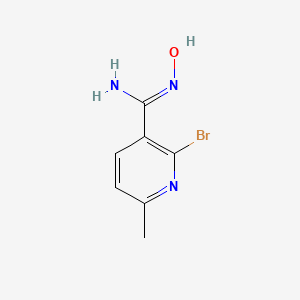
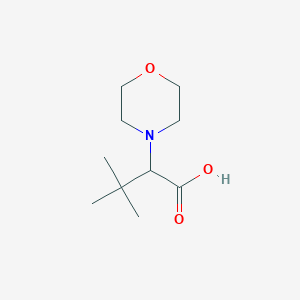
![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
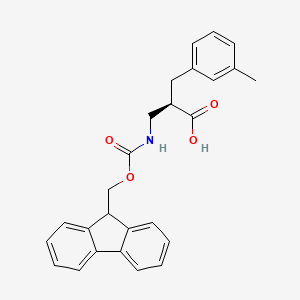

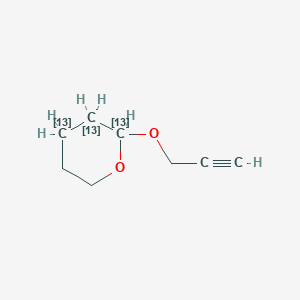
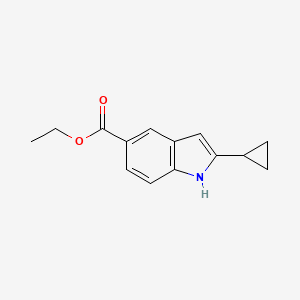
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
